molecular formula C21H21ClFNO3 B1327326 3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone CAS No. 898756-42-8

3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone

Cat. No.: B1327326
CAS No.: 898756-42-8
M. Wt: 389.8 g/mol
InChI Key: IEANYNZDLRTAOB-UHFFFAOYSA-N
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Description

Benzophenone Core Substituent Configuration

The benzophenone core consists of two aromatic rings connected by a ketone group. In this derivative, the 3-chloro-5-fluorophenyl group occupies one aromatic ring, while the 2'-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl substituent is attached to the adjacent ring. The chloro and fluoro substituents are positioned at the meta and para positions relative to the ketone linkage, respectively. This arrangement creates an asymmetric electronic environment, with the electron-withdrawing chlorine (σmeta = 0.37) and fluorine (σpara = 0.06) atoms polarizing the aromatic system.

The spiro[4.5]decyl moiety is linked via a methylene bridge (-CH2-) to the benzophenone’s second aromatic ring. This bridge introduces torsional flexibility, allowing the spiro system to adopt multiple conformations while maintaining spatial separation between the benzophenone core and the heterocyclic ring.

Spiro[4.5]decyl Ring System Conformational Dynamics

The 1,4-dioxa-8-azaspiro[4.5]decane component comprises a piperidine ring fused to a 1,3-dioxolane ring via a spiro carbon atom. This architecture imposes geometric constraints, limiting free rotation around the spiro junction. Molecular mechanics simulations of analogous spiro systems reveal that the dioxolane ring adopts a puckered conformation, while the piperidine ring fluctuates between chair and twist-boat configurations. These dynamics influence the compound’s overall topology, potentially modulating its interactions with biological targets or synthetic reagents.

The methylene bridge between the benzophenone and spiro system further contributes to conformational diversity. Nuclear magnetic resonance (NMR) studies of related compounds demonstrate that the bridge’s C–N bond exhibits restricted rotation, stabilizing specific dihedral angles that favor interactions between the spiro system’s oxygen atoms and the aromatic π-system.

Chloro-Fluoro Aromatic Ring Electronic Interactions

The 3-chloro-5-fluorophenyl group exhibits pronounced electronic effects due to the combined inductive and resonance properties of its substituents. Chlorine’s strong electron-withdrawing inductive effect (-I, σmeta = 0.37) dominates over its weak resonance donation (+M), while fluorine’s electronegativity (σpara = 0.06) induces a moderate -I effect. This results in a net electron-deficient aromatic ring, as quantified by Hammett substituent constants.

Density functional theory (DFT) calculations on similar systems indicate that the chloro and fluoro substituents reduce electron density at the ortho and para positions of the ring, directing electrophilic substitution to the meta position relative to the ketone group. Additionally, the fluorine atom’s small atomic radius minimizes steric hindrance, allowing closer packing in crystalline states or binding pockets.

The interplay between these electronic effects and the spiro system’s conformational flexibility suggests that the compound’s reactivity and binding affinity are finely tuned by its substituent configuration. For instance, the electron-deficient aromatic ring may enhance hydrogen-bonding interactions with electron-rich biological targets, while the spiro system’s rigidity could limit entropic penalties upon complexation.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO3/c22-17-11-16(12-18(23)13-17)20(25)19-4-2-1-3-15(19)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEANYNZDLRTAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC(=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643779
Record name (3-Chloro-5-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-42-8
Record name (3-Chloro-5-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Notes:

  • Maintain clarity at each step before proceeding to the next solvent addition.
  • Physical methods like vortexing or ultrasonic agitation can aid dissolution.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Cyclization Reactions: The spirocyclic component can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Electrophilic Substitution: Halogenating agents such as bromine or iodine in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacological applications. Some notable effects include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzophenone compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The spirocyclic structure may enhance these effects by modulating cellular pathways involved in cancer progression .
  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents .
  • Photoprotective Effects : Benzophenone derivatives are known for their UV-filtering properties, which can protect skin cells from UV-induced damage. This application is particularly relevant in cosmetic formulations aimed at sun protection .

Applications in Medicinal Chemistry

The unique structure of 3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone makes it an interesting scaffold for drug design:

  • Lead Compound Development : Its ability to interact with biological targets can be exploited to develop new therapeutic agents for conditions such as cancer and infections.
  • Targeted Drug Delivery : The spirocyclic unit may facilitate the design of prodrugs or targeted delivery systems that improve the bioavailability and efficacy of active pharmaceutical ingredients.

Photochemical Applications

The compound's photochemical properties allow for its use in various applications:

  • UV Filters : As mentioned earlier, its capacity to absorb UV radiation makes it suitable for incorporation into sunscreens and other cosmetic products to prevent skin damage.
  • Photodynamic Therapy : Research into similar compounds has shown promise in photodynamic therapy (PDT) for cancer treatment. The ability to generate reactive oxygen species upon light activation can be harnessed for targeted cancer therapies.

Materials Science Applications

In materials science, the compound can be utilized due to its unique chemical characteristics:

  • Polymer Additives : It can act as an additive in polymers to enhance UV stability and improve the longevity of materials exposed to sunlight.
  • Nanomaterials : The compound may also be explored for use in creating nanomaterials with specific optical or electronic properties.

Case Studies

  • Anticancer Research : A study evaluated the effects of similar benzophenone derivatives on human breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
  • Photoprotection Efficacy : Research on benzophenone derivatives showed effective UV absorption and protection against skin cell damage, highlighting the potential of this compound in sunscreen formulations .

Mechanism of Action

The mechanism of action of 3-Chloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The spirocyclic component and the functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Varying Halogen Substituents

Halogen substitutions significantly influence reactivity, binding affinity, and metabolic stability. Below is a comparative analysis:

Compound Name Structural Features Key Differences Biological/Chemical Impact
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane Bromine and fluorine on phenyl; spirocyclic core Bromine instead of chlorine; lacks benzophenone backbone Higher molecular weight (330.19 g/mol); increased steric bulk may reduce membrane permeability .
8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane Chlorine on phenyl; spirocyclic core Simpler structure without benzophenone or fluorine Reduced electronic effects; lower logP (2.1 vs. ~3.5 for target compound) .
3-Chloro-3',4',5-trifluorobenzophenone Chlorine and three fluorines on benzophenone No spirocyclic group; additional fluorine at 4' Enhanced polarity; potential for stronger hydrogen bonding but reduced conformational stability .

Analogues with Modified Spirocyclic or Aromatic Systems

Variations in the spirocyclic framework or aromatic rings alter solubility and target interactions:

Compound Name Structural Features Key Differences Biological/Chemical Impact
8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane Pyridinyl ring with CF₃; spirocyclic core Pyridine instead of benzene; CF₃ substitution Improved metabolic stability due to CF₃; potential for π-π stacking with proteins .
5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo-triazol fused ring; spirocyclic core Complex heterocyclic system; hydroxyl group Broader pharmacological activity (e.g., antimicrobial) but lower solubility .
8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane Methoxy and CF₃ on phenyl; spirocyclic core Methoxy instead of halogen; CF₃ at meta position Increased lipophilicity (logP ~4.2); potential CNS activity due to blood-brain barrier penetration .

Research Findings and Mechanistic Insights

  • Electron-Withdrawing Effects : The chlorine and fluorine atoms in the target compound enhance electrophilic character, facilitating interactions with nucleophilic residues in enzymes (e.g., cytochrome P450) .
  • Spirocyclic Rigidity: The 1,4-dioxa-8-azaspiro[4.5]decane group restricts conformational flexibility, improving binding specificity compared to non-spiro analogues like 3-Chloro-3',4',5-trifluorobenzophenone .
  • Comparative Bioactivity : Compounds with trifluoromethyl groups (e.g., 8-[5-(Trifluoromethyl)pyridin-2-yl]-...) exhibit superior metabolic stability but may suffer from reduced solubility, whereas brominated analogues (e.g., 8-(3-Bromo-5-fluorophenyl)-...) show higher reactivity in cross-coupling reactions .

Biological Activity

3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone (CAS No. 898756-42-8) is a complex organic compound characterized by its unique spirocyclic structure and the presence of multiple functional groups. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

  • Molecular Formula : C21H22ClFNO3
  • Molecular Weight : 371.86 g/mol
  • Structure : The compound features a benzophenone core with a chlorinated and fluorinated aromatic system, along with a spirocyclic component that enhances its stability and reactivity.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzophenone derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Research has shown that benzophenone derivatives can inhibit bacterial growth and possess antifungal properties, making them candidates for further investigation in the development of new antimicrobial agents.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • DNA Interaction : Benzophenones can intercalate into DNA, leading to disruptions in replication and transcription processes.
  • Cell Signaling Pathways : The compound might modulate signaling pathways associated with cell survival and apoptosis.

Study 1: Anticancer Activity Evaluation

In a study conducted on human breast cancer cell lines, this compound demonstrated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzophenone derivatives, including this compound. The results showed significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHigh (IC50 < 10 µM)ModerateEnzyme inhibition, DNA intercalation
Benzophenone AModerateHighROS production, apoptosis induction
Benzophenone BLowModerateCell cycle arrest

Q & A

Q. What synthetic strategies are recommended for preparing 3-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone?

Methodological Answer: The synthesis typically involves modular assembly of the benzophenone core and the spiro ring system. Key steps include:

  • Spiro Ring Formation : Use 1,4-dioxa-8-azaspiro[4.5]decane (CAS 1744-22-5) as a precursor, alkylated via nucleophilic substitution or reductive amination to introduce the methyl group at position 8 .
  • Benzophenone Coupling : Employ Suzuki-Miyaura or Ullmann coupling to attach the substituted benzoyl group. Optimize reaction conditions (e.g., Pd catalysts, temperature) to enhance yield, as demonstrated in analogous spiro compound syntheses .
  • Halogenation : Introduce chlorine and fluorine substituents via electrophilic aromatic substitution or directed ortho-metalation.

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : Assign stereochemistry and confirm substitution patterns using 1H and 13C NMR with DEPT experiments. For example, the spiro system’s protons resonate between δ 3.5–4.5 ppm in analogous compounds .
    • HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-TOF), targeting an exact mass of ~450–470 Da depending on substituents .
  • Crystallography : Use single-crystal X-ray diffraction with SHELX software for refinement. Address potential disorder in the spiro ring by applying restraints to thermal parameters .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the spiro ring system during structural analysis?

Methodological Answer: Crystallographic disorder often arises from the flexibility of the 1,4-dioxa-8-azaspiro[4.5]decyl moiety. Mitigation strategies include:

  • Data Collection : Use high-resolution synchrotron data (≤ 0.8 Å) to improve electron density maps.
  • Refinement : Apply SHELXL’s PART and SIMU commands to model anisotropic displacement parameters for overlapping atoms. Reference SHELX’s handling of similar flexible systems .
  • Validation : Cross-check with Hirshfeld surface analysis to ensure plausible hydrogen-bonding networks .

Q. What strategies improve the metabolic stability of this compound in pharmacological studies?

Methodological Answer:

  • Structural Modifications : Replace labile ether groups in the spiro ring with bioisosteres (e.g., cyclopropane) to reduce oxidative degradation, as seen in spirocyclic kinase inhibitors .
  • In Vitro Assays : Assess stability in liver microsomes using LC-MS. Optimize substituents (e.g., fluorination at position 5) to block cytochrome P450 metabolism, a tactic validated in benzodiazepine derivatives .
  • Prodrug Design : Introduce ester or amide prodrug moieties at the benzophenone carbonyl to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives targeting σ receptors?

Methodological Answer:

  • Library Design : Synthesize derivatives with variations in:
    • Halogen Substitution : Replace Cl/F with Br or I to probe steric effects.
    • Spiro Ring Modifications : Test 1,3-dioxa or non-aza spiro analogs to assess ring size and heteroatom impact .
  • Biological Assays :
    • Binding Affinity : Use radioligand displacement assays (e.g., [3H]-DTG for σ2 receptors).
    • Functional Activity : Measure cAMP modulation in HEK-293 cells transfected with σ receptors .
  • Computational Modeling : Perform docking studies with σ receptor homology models (e.g., based on PDB 6DK1) to identify critical hydrophobic interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for spiro-containing benzophenones?

Methodological Answer: Contradictions often stem from reaction conditions or purification methods. Troubleshoot via:

  • Catalyst Screening : Compare Pd(PPh3)4 vs. XPhos-Pd-G3 in coupling steps, as ligand choice significantly impacts yields in spiro systems .
  • Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) for spiro ring alkylation, noting that DMSO may stabilize transition states but increase side reactions .
  • Byproduct Analysis : Use LC-MS to identify dimers or dehalogenated byproducts, which are common in Ullmann couplings of halogenated benzophenones .

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